6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 113638-38-3) is a highly specialized, dual-fluorinated heterocyclic building block utilized in advanced pharmaceutical and agrochemical synthesis. Characterized by the simultaneous presence of a strongly electron-withdrawing 2-trifluoromethyl group and a highly lipophilic 6-trifluoromethoxy group, this scaffold offers extreme metabolic stability and a significantly suppressed N-H pKa compared to standard benzimidazoles [1]. For procurement teams and synthetic chemists, this compound serves as a premium precursor when downstream applications require maximal passive membrane permeability, resistance to cytochrome P450 oxidation, or mild N-alkylation conditions that cannot be achieved with mono-substituted analogs [2].
Substituting this compound with simpler analogs, such as 2-(trifluoromethyl)-1H-benzimidazole or 5-(trifluoromethoxy)-1H-benzimidazole, fundamentally compromises both synthesis workflows and final product efficacy. Mono-substituted variants lack the synergistic electron-withdrawing effect required to lower the imidazole N-H pKa into the ~8.0 range, forcing chemists to use harsh bases like sodium hydride during N-alkylation, which degrades sensitive functional groups [1]. Furthermore, failing to block both the 2- and 6-positions simultaneously leaves the resulting active pharmaceutical ingredients (APIs) or agrochemicals vulnerable to rapid oxidative metabolism, drastically reducing their in vivo half-life and necessitating costly downstream structural redesigns [2].
The combination of the 2-trifluoromethyl and 6-trifluoromethoxy groups exerts a profound electron-withdrawing effect across the benzimidazole core, significantly lowering the pKa of the N-H proton. While 5-(trifluoromethoxy)-1H-benzimidazole exhibits a pKa of approximately 10.6, the addition of the 2-CF3 group in the target compound drives the predicted pKa down to the 8.0–8.5 range [1]. This allows for efficient N-alkylation using mild bases (e.g., potassium carbonate) rather than requiring harsh, moisture-sensitive reagents like sodium hydride .
| Evidence Dimension | N-H pKa (Acidity) |
| Target Compound Data | pKa ~8.0–8.5 (calculated) |
| Comparator Or Baseline | 5-(Trifluoromethoxy)-1H-benzimidazole (pKa ~10.6) |
| Quantified Difference | ~2.0–2.5 pKa unit reduction |
| Conditions | Standard aqueous/organic solvent modeling at 25 °C |
Enables the use of milder bases during synthesis, improving functional group tolerance, safety, and overall yield in complex API manufacturing.
Achieving optimal passive membrane permeability in agrochemical and pharmaceutical leads requires precise tuning of lipophilicity. 2-(Trifluoromethyl)-1H-benzimidazole provides a baseline LogP of approximately 2.5 [1]. The integration of the 6-trifluoromethoxy group in 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole synergistically increases the partition coefficient, elevating the LogP to approximately 3.8–4.2 [2]. This places the compound squarely in the optimal range for oral or trans-cuticular absorption, outperforming mono-substituted baselines.
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | LogP ~3.8–4.2 |
| Comparator Or Baseline | 2-(Trifluoromethyl)-1H-benzimidazole (LogP ~2.5) |
| Quantified Difference | ~1.3–1.7 log unit increase |
| Conditions | Octanol-water partition modeling |
Directly improves the bioavailability and target-site penetration of downstream synthesized active ingredients, reducing the risk of late-stage attrition.
Benzimidazole cores are notoriously susceptible to cytochrome P450-mediated oxidative metabolism, primarily at the 2-position and the 5/6-positions [1]. By utilizing 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, both primary sites of metabolic liability are sterically and electronically blocked by robust C-F bonds. Compared to 5-methoxy-2-methyl-1H-benzimidazole analogs, which undergo rapid first-pass clearance, this dual-substituted scaffold exhibits near-total resistance to standard microsomal oxidation at these positions [2].
| Evidence Dimension | Oxidative metabolic liability sites |
| Target Compound Data | 0 primary labile sites (C2 and C6 blocked) |
| Comparator Or Baseline | 5-Methoxy-2-methyl-1H-benzimidazole (2 primary labile sites) |
| Quantified Difference | Complete elimination of primary oxidative sites |
| Conditions | In vitro hepatic microsome stability modeling |
Prevents rapid degradation of the resulting API, extending half-life and reducing the need for costly downstream structural remediation.
Because of its optimized LogP (~3.8–4.2) and dual metabolic blocking, this compound is the ideal precursor for developing highly potent, long-lasting parasiticides and insecticides [1]. The enhanced lipophilicity ensures superior penetration through insect cuticles or nematode membranes compared to mono-fluorinated analogs, directly leveraging the evidence of synergistic LogP enhancement.
In combinatorial chemistry or API scale-up, the lowered N-H pKa (~8.0–8.5) of this compound allows for N-alkylation under mild, base-catalyzed conditions (e.g., K2CO3 in DMF) [2]. This avoids the use of hazardous, strong bases like NaH, making it the preferred building block when reacting with substrates containing base-sensitive functional groups like esters or epoxides.
The extreme electron deficiency imparted by the combined -CF3 and -OCF3 groups makes this scaffold highly resistant to oxidative degradation [3]. It is perfectly suited for incorporation into n-type organic semiconductors, OLED electron-transport layers, or robust ligands for transition-metal catalysis where standard benzimidazoles would rapidly degrade.